BenchChemオンラインストアへようこそ!

R 59-022

Diacylglycerol Kinase Platelet Activation Enzyme Inhibition

R 59-022 offers a unique dual-target profile as both a diacylglycerol kinase (DGK) inhibitor (IC50 2.8 µM) and a 5-HT receptor antagonist. This combination enables dissection of DAG-mediated PKC activation alongside serotonergic signaling in platelets, vascular smooth muscle, and neurons—a phenotype not recapitulated by more potent but single-target analogs like R 59-949. Its selectivity for the DAG/PA axis without off-target kinase inhibition ensures clean, interpretable data. Ideal for U46619-induced contraction and thrombin-activated platelet protocols requiring moderate, measurable DAG elevation.

Molecular Formula C27H26FN3OS
Molecular Weight 459.6 g/mol
CAS No. 93076-89-2
Cat. No. B1678719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR 59-022
CAS93076-89-2
Synonyms6-(2-(4-((4-fluorophenyl)phenylmethylene)-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo(3,2-a)pyrimidine-5-one
R 59-022
R 59022
R-59 022
R59022
Molecular FormulaC27H26FN3OS
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3
InChIInChI=1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3
InChIKeyMFVJXLPANKSLLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





R 59-022 (CAS 93076-89-2) for Diacylglycerol Kinase Inhibition Research and Procurement


R 59-022 (6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one) is a synthetic small-molecule inhibitor of diacylglycerol kinase (DGK) [1]. It acts by preventing the conversion of the second messenger diacylglycerol (DAG) to phosphatidic acid (PA), thereby increasing endogenous DAG levels and enhancing downstream protein kinase C (PKC) activity [2]. Beyond its primary target, it also functions as a 5-HT receptor antagonist .

Why In-Class DGK Inhibitors Cannot Substitute for R 59-022 Without Functional Revalidation


Although diacylglycerol kinase inhibitors constitute a defined pharmacological class, functional outcomes are highly compound-specific. For instance, while both R 59-022 and its more potent analog R 59-949 inhibit DGK, they exhibit divergent effects on platelet activation due to distinct off-target profiles and potency thresholds [1]. R 59-022 uniquely acts as a 5-HT receptor antagonist, a property that directly influences vascular and platelet responses and cannot be assumed for other DGK inhibitors like R 59-949 or R 59-021 . Consequently, direct substitution in established protocols without re-optimization of concentration and functional endpoints is not scientifically valid.

Quantitative Comparative Evidence for R 59-022 in DGK Research and Functional Studies


R 59-022 vs. R 59-949: Comparative Potency Against Diacylglycerol Kinase in Platelet Assays

R 59-022 is a moderately potent inhibitor of diacylglycerol kinase, whereas R 59-949 (DGK Inhibitor II) demonstrates significantly higher potency. In isolated human platelet membranes using endogenous DAG as a substrate, R 59-022 exhibits an IC50 of 2.8 µM [1]. In contrast, R 59-949 shows an IC50 of approximately 300 nM (0.3 µM) in the same membrane system . This ~9-fold difference in potency establishes R 59-022 as a tool for studies where moderate DGK inhibition is required to avoid pathway saturation, while R 59-949 is preferred for near-complete ablation of DGK activity.

Diacylglycerol Kinase Platelet Activation Enzyme Inhibition

Functional Impact in Platelet Activation: R 59-022 vs. R 59-949 on Aggregation Potentiation

Both R 59-022 and R 59-949 potentiate platelet aggregation, but their functional effects and the underlying mechanisms differ. R 59-022 (10 µM) is reported to potentiate secretion and aggregation responses in human platelets challenged with sub-maximal concentrations of thrombin, an effect attributed to enhanced DAG accumulation and PKC activity [1]. R 59-949 also strongly increases vasopressin- and collagen-induced platelet aggregation [2]. However, a key differentiation is that R 59-022's action is compounded by its 5-HT receptor antagonism, which can exert independent modulatory effects on platelet and vascular function . This dual pharmacology means R 59-022's net effect on aggregation is a composite of DGK inhibition and serotonin pathway modulation, a property absent in R 59-949.

Platelet Aggregation Thrombosis Cell Signaling

Quantitative Specificity Profile: R 59-022 Does Not Inhibit Related Lipid Kinases

A critical differentiator for R 59-022 is its defined specificity window over related lipid-modifying enzymes. At its effective concentration for DGK inhibition (IC50 = 2.8 µM), R 59-022 does not significantly affect the activity of polyphosphoinositide phosphodiesterase, phosphatidylinositol (PI) kinase, or phosphatidylinositol 4-phosphate (PIP) kinase [1]. This contrasts with other DGK inhibitors or broader kinase inhibitors that may have off-target effects on the PI cycle, confounding interpretation of results. This specificity is a key rationale for selecting R 59-022 over less-characterized or promiscuous alternatives in studies of inositol lipid signaling.

Kinase Selectivity Phosphoinositide Signaling Assay Development

Effect on OAG Phosphorylation in Intact Cells: R 59-022 vs. R 59-949 Potency

In intact platelets, R 59-022 inhibits the phosphorylation of the cell-permeable DAG analog 1-oleoyl-2-acetylglycerol (OAG) to 1-oleoyl-2-acetylglyceryl-3-phosphoric acid (OAPA) with an IC50 of 3.8 +/- 1.2 µM [1]. This cellular potency is lower than that of R 59-949, which inhibits DGK in intact cells with a reported IC50 of 0.12 µM [2]. The 32-fold difference in intact cell potency highlights that R 59-022 is a less potent but more titratable tool for modulating DAG levels in live-cell experiments, whereas R 59-949 provides more complete inhibition at lower concentrations.

Cell-Based Assay DAG Metabolism Intact Platelet

Optimal Research and Procurement Scenarios for R 59-022 Based on Quantitative Evidence


Investigating the Functional Interplay Between DAG/PKC and Serotonin (5-HT) Signaling Pathways

R 59-022 is ideally suited for studies examining the intersection of diacylglycerol-mediated PKC activation and serotonin receptor function. Its dual activity as a DGK inhibitor (IC50 2.8 µM) and a 5-HT receptor antagonist makes it a unique probe for dissecting these pathways in systems like platelets, vascular smooth muscle, or neurons. For example, in protocols assessing U46619-induced vascular contraction, R 59-022 demonstrates an inhibitory effect not seen with other DGK inhibitors like R 59-949, which lacks the serotonin antagonist component [1]. Procurement of R 59-022 for such studies is justified by the inability of alternative compounds to recapitulate this specific dual-target profile.

Mechanistic Studies of DAG Metabolism in Platelet Activation and Thrombosis Models

The original characterization of R 59-022 established its utility as a tool to study the role of endogenously formed diacylglycerol in platelet activation. As demonstrated by de Chaffoy de Courcelles et al., R 59-022 treatment (typically at 10 µM) results in a marked elevation of DAG levels and increased PKC activity in thrombin-activated platelets [2]. This application is distinct from using the more potent R 59-949, which may cause near-maximal pathway activation and obscure the nuanced dynamics of DAG accumulation. R 59-022 is therefore the preferred reagent for experiments requiring a moderate, measurable increase in DAG-dependent signaling.

Cell-Based Assays Requiring Selective DGK Inhibition Without PI Kinase Interference

For researchers performing detailed analyses of the phosphoinositide cycle, R 59-022 offers a defined selectivity advantage. It potently inhibits DGK without affecting the activities of polyphosphoinositide phosphodiesterase, phosphatidylinositol kinase, or phosphatidylinositol 4-phosphate kinase at its effective concentration [3]. This makes it a superior choice over broad-spectrum kinase inhibitors or less-characterized DGK inhibitors when the experimental objective is to isolate the specific contribution of the DAG/PA axis to cellular responses. Procurement should be prioritized for studies where off-target lipid kinase inhibition would confound data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for R 59-022

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.